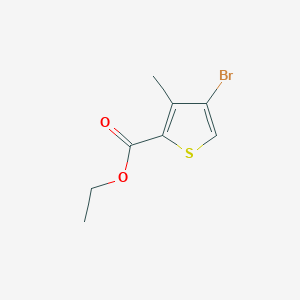
6-(ethylamino)-3,4-dihydronaphthalen-1(2H)-one
Übersicht
Beschreibung
6-(ethylamino)-3,4-dihydronaphthalen-1(2H)-one, also known as Methoxetamine (MXE), is a dissociative anesthetic drug that has gained popularity in recent years due to its unique chemical structure and potential therapeutic applications. MXE is a derivative of ketamine and has been found to have similar effects on the central nervous system.
Wissenschaftliche Forschungsanwendungen
MXE has been studied for its potential therapeutic applications in the treatment of various psychiatric disorders, including depression, anxiety, and post-traumatic stress disorder (PTSD). Studies have shown that MXE can produce rapid and sustained antidepressant effects in animal models, and has been found to increase the production of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuroplasticity and mood regulation.
Wirkmechanismus
MXE acts as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, similar to ketamine. This results in the inhibition of glutamate-mediated neurotransmission, leading to a dissociative state characterized by altered perception, cognition, and consciousness. MXE also has affinity for the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling, ion channel regulation, and protein synthesis.
Biochemical and Physiological Effects:
MXE has been found to produce a range of biochemical and physiological effects, including altered levels of neurotransmitters such as dopamine, serotonin, and norepinephrine. MXE has also been shown to increase heart rate and blood pressure, as well as produce respiratory depression and urinary retention. Long-term use of MXE has been associated with cognitive impairment and psychosis.
Vorteile Und Einschränkungen Für Laborexperimente
MXE has several advantages for use in laboratory experiments, including its rapid onset of action and relatively long duration of effect. MXE is also relatively easy to synthesize and can be obtained in pure form. However, MXE has several limitations for use in laboratory experiments, including its potential for abuse and dependence, as well as its potential for producing adverse effects such as respiratory depression and urinary retention.
Zukünftige Richtungen
Future research on MXE should focus on its potential therapeutic applications, particularly in the treatment of depression, anxiety, and PTSD. Studies should also investigate the long-term effects of MXE use on cognitive function and mental health, as well as its potential for abuse and dependence. Further research is needed to fully understand the mechanism of action of MXE and its effects on various neurotransmitter systems. Additionally, studies should investigate the potential for MXE to interact with other drugs and medications, and its potential for producing adverse effects in certain populations such as pregnant women and individuals with pre-existing medical conditions.
Eigenschaften
IUPAC Name |
6-(ethylamino)-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-2-13-10-6-7-11-9(8-10)4-3-5-12(11)14/h6-8,13H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSMNQNLWDWZPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC2=C(C=C1)C(=O)CCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70745138 | |
| Record name | 6-(Ethylamino)-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70745138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26751-56-4 | |
| Record name | 6-(Ethylamino)-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70745138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Tert-butyl [(1S)-1-(3-hydroxyphenyl)ethyl]carbamate](/img/structure/B3256238.png)
![Dibenzo[c,f][1,2]thiazepin-11(6H)-one, 6-methyl-, 5,5-dioxide](/img/structure/B3256242.png)

![4-Amino-6-[2-(naphthalen-1-yl)hydrazinylidene]-5-oxo-3-[(E)-(4-sulfophenyl)diazenyl]-5,6-dihydronaphthalene-1-sulfonic acid](/img/structure/B3256262.png)

![(2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine dihydrochloride](/img/structure/B3256281.png)
